6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline
Description
6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (C₁₆H₁₄BrCl₂N, MW 371.11) is a halogenated tetrahydroisoquinoline (THIQ) derivative characterized by chlorine atoms at positions 6 and 8 and a methyl group at position 4 (Figure 1). The dichloro substitution enhances lipophilicity, which may influence blood-brain barrier (BBB) penetration and metabolic stability compared to non-halogenated analogs .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C10H11Cl2N/c1-6-4-13-5-9-8(6)2-7(11)3-10(9)12/h2-3,6,13H,4-5H2,1H3 |
InChI Key |
BWSXMHXSVYWVGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCC2=C1C=C(C=C2Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation to form reactive intermediates. A prominent method involves using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) under mild, moisture-free conditions. This generates a stable N-acyl/sulfonyl iminium ion, which can be trapped by electron-rich nucleophiles .
Key Example:
-
Reagents: DDQ in dichloromethane (CH₂Cl₂) at room temperature.
-
Product: N-protected iminium ion intermediate.
-
Subsequent Reaction: Trapping with silyl enol ethers or ketene silyl acetals yields C(1)-substituted derivatives .
This method avoids side reactions caused by harsh conditions and enables efficient functionalization of the C(sp³)–H bond adjacent to the nitrogen atom.
Nucleophilic Substitution
The chlorine atoms at positions 6 and 8 are susceptible to nucleophilic aromatic substitution (NAS) under specific conditions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Chlorine Replacement | KOH/EtOH, reflux | 6/8-Hydroxy derivatives |
| Aromatic Substitution | CuI, Pd(OAc)₂, aryl boronic acids | Biaryl tetrahydroisoquinolines |
The steric hindrance from the methyl group at position 4 and electron-withdrawing chlorine atoms slows substitution kinetics, requiring catalysts like palladium or copper for cross-coupling reactions.
Reductive Alkylation
The secondary amine participates in reductive alkylation to introduce substituents at the nitrogen atom:
-
Reagents: Aldehyde/ketone + NaBH₃CN or H₂/Pd-C.
-
Example: Reaction with formaldehyde and sodium cyanoborohydride yields N-methylated derivatives.
-
Application: Modifies pharmacological activity by altering the amine’s basicity.
Friedel-Crafts Alkylation
The tetrahydroisoquinoline core can act as an electrophile in Friedel-Crafts reactions:
-
Reagents: AlCl₃, aromatic substrates (e.g., benzene).
-
Product: Alkylated aromatic compounds fused to the tetrahydroisoquinoline framework.
-
Limitation: Competing side reactions may occur due to the chlorine substituents’ electron-withdrawing effects.
Imine Formation and Condensation
The amine group reacts with carbonyl compounds to form imines or Schiff bases:
| Substrate | Conditions | Product |
|---|---|---|
| Benzaldehyde | RT, anhydrous ethanol | N-Benzylidene derivative |
| Acetophenone | Reflux, acid catalyst | Condensed heterocyclic compound |
These reactions are pH-sensitive and require careful control to avoid hydrolysis.
Comparative Reactivity Insights
-
Steric Effects: The methyl group at position 4 hinders substitution at adjacent positions.
-
Electronic Effects: Chlorine atoms deactivate the aromatic ring, directing electrophiles to less hindered positions.
-
Stability: The compound decomposes above 200°C, necessitating low-temperature reactions.
Scientific Research Applications
Inhibition of Phenylethanolamine N-Methyltransferase
One of the primary applications of 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline is its role as a potent reversible inhibitor of phenylethanolamine N-methyltransferase (PNMT). This enzyme is involved in the biosynthesis of epinephrine from norepinephrine. By inhibiting this enzyme:
- Reduction of Epinephrine Production : The compound has been shown to significantly reduce epinephrine levels in animal models (e.g., rats and squirrel monkeys) at doses ranging from 10 to 100 mg/kg orally .
This property makes it particularly useful in conditions characterized by excessive epinephrine production, such as certain cardiovascular disorders.
Treatment of Obesity
Research indicates that 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline can also reduce food consumption. This effect positions the compound as a potential therapeutic agent for obesity management. The mechanism appears to involve modulation of appetite-regulating pathways influenced by catecholamines .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways related to its biological activity . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Functional Group Variations
The biological and physicochemical properties of THIQ derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of THIQ Derivatives
Key Observations:
Halogenation vs. Oxygenation :
- The 6,8-dichloro substitution in the target compound increases molecular weight and lipophilicity compared to oxygenated analogs like CKD712 (6,7-OH) or 6,7-dimethoxy-TIQ. This may enhance metabolic stability but reduce aqueous solubility .
- CKD712’s 6,7-dihydroxy groups are critical for inducing VEGF production via AMPK/HO-1 signaling, a mechanism absent in dichloro derivatives .
Methylation Effects :
- The 4-methyl group in 6,8-dichloro-4-methyl-TIQ may influence steric interactions with enzymes or receptors. In contrast, 1MeTIQ (1-methyl) demonstrates efficient BBB penetration, with >90% of the compound remaining unmetabolized in the brain .
Biological Activity
6,8-Dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline (CAS No. 1707599-29-8) is a synthetic compound that belongs to the class of tetrahydroisoquinolines (THIQs). This compound has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. The unique structural features of THIQs contribute to their diverse pharmacological profiles, making them important candidates for drug development.
- Molecular Formula: C10H11Cl2N
- Molecular Weight: 216.11 g/mol
- Purity: Typically >95%
- Physical Form: Solid powder
- Solubility: Soluble in organic solvents; limited solubility in water
Biological Activity Overview
Research indicates that 6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline exhibits various biological activities:
- Neuroprotective Effects:
- Antioxidant Properties:
- Antimicrobial Activity:
Neuroprotective Mechanisms
A study on the neuroprotective effects of THIQs demonstrated that administration of 6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline in animal models led to a significant reduction in markers of oxidative stress and apoptosis in the brain. The compound was found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Antimicrobial Activity Assessment
In vitro assays evaluated the antimicrobial efficacy of 6,8-dichloro-4-methyl-1,2,3,4-tetrahydroisoquinoline against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, suggesting moderate antimicrobial activity .
Table 1: Summary of Biological Activities
| Biological Activity | Observations | Reference |
|---|---|---|
| Neuroprotection | Reduces oxidative stress; upregulates SOD | , |
| Antioxidant | Scavenges free radicals | |
| Antimicrobial | MIC = 32 µg/mL against S. aureus | , |
Table 2: Neuroprotective Study Results
| Treatment Group | Oxidative Stress Marker (µM) | Apoptosis Marker (ng/mL) |
|---|---|---|
| Control | 12.5 | 15 |
| 6,8-Dichloro THIQ | 7.5 | 8 |
Q & A
Q. What strategies mitigate decomposition during storage or reaction conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
